N-{1-[3-(4-Chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
N-{1-[3-(4-Chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
Brand Name:
Vulcanchem
CAS No.:
1008690-48-9
VCID:
VC0368180
InChI:
InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-18(12-13)19(23-15(3)25)21(26)24(20)9-4-10-27-17-7-5-16(22)6-8-17/h5-8,11-12,19H,4,9-10H2,1-3H3,(H,23,25)
SMILES:
CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C
Molecular Formula:
C21H23ClN2O3
Molecular Weight:
386.9g/mol
N-{1-[3-(4-Chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
CAS No.: 1008690-48-9
Main Products
VCID: VC0368180
Molecular Formula: C21H23ClN2O3
Molecular Weight: 386.9g/mol
CAS No. | 1008690-48-9 |
---|---|
Product Name | N-{1-[3-(4-Chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide |
Molecular Formula | C21H23ClN2O3 |
Molecular Weight | 386.9g/mol |
IUPAC Name | N-[1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide |
Standard InChI | InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-18(12-13)19(23-15(3)25)21(26)24(20)9-4-10-27-17-7-5-16(22)6-8-17/h5-8,11-12,19H,4,9-10H2,1-3H3,(H,23,25) |
Standard InChIKey | HHCDMDHLPWYYFM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C |
Canonical SMILES | CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C |
PubChem Compound | 17524297 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume